N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 1-benzothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated benzothiazole or benzothiophene derivatives.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its dual benzothiazole and benzothiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C17H12N2O2S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O2S2/c1-21-11-6-4-8-13-15(11)18-17(23-13)19-16(20)14-9-10-5-2-3-7-12(10)22-14/h2-9H,1H3,(H,18,19,20) |
InChI Key |
LTMLHZPFVDVWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.